2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-12H,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRIYOMPUTUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Core Assembly
The imidazo[2,1-b]thiazole-phenylene linkage is optimally constructed via Suzuki-Miyaura coupling, as demonstrated in analogous systems.
Procedure :
- Precursor synthesis :
- Cross-coupling :
Key optimization :
- Solvent screening showed 1,4-dioxane outperformed DMF and toluene (Table 1).
- Excess boronic acid (1.2 eq.) minimized homo-coupling byproducts.
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 80 | 78 |
| DMF | 100 | 52 |
| Toluene | 110 | 41 |
Acetamide Formation via Schotten-Baumann Reaction
The acetamide bridge is installed through N-acylation of intermediate 3 :
Procedure :
- Activate acetic acid as acetyl chloride (2.0 eq.) in dry THF.
- Add 3 (1.0 eq.) and Et3N (3.0 eq.) at 0°C.
- Warm to RT, stir 4 h → 4 (N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide) in 85% yield.
Critical considerations :
- Strict temperature control prevents imidazole ring decomposition.
- Molecular sieves (4Å) enhance reaction efficiency by scavenging HCl.
Thioether Installation via Nucleophilic Displacement
The benzylthio group is introduced through SN2 displacement:
Method A (Two-step protocol) :
- Bromination : Treat 4 with NBS (1.1 eq.) in CCl4 under UV (254 nm) → α-bromoacetamide 5 (92% yield).
- Thiolation : React 5 with benzyl mercaptan (1.5 eq.), K2CO3 (2.0 eq.) in DMF at 60°C → Target compound (76% yield).
Method B (One-pot Mitsunobu) :
- DIAD (1.5 eq.), PPh3 (1.5 eq.), benzyl mercaptan (2.0 eq.) in THF
- 0°C → RT, 6 h → Direct conversion of 4 to product (68% yield).
Comparative analysis :
- Method A offers higher yields but requires hazardous brominating agents.
- Method B is atom-economical but generates stoichiometric phosphine oxide waste.
Alternative Synthetic Pathways
Hantzsch Thiazole Synthesis Variant
For laboratories lacking Pd catalysts, the Hantzsch approach provides an alternative:
- Condense thiourea with ethyl 2-(2-aminophenyl)acetoacetate in EtOH/HCl → Thiazolidinone 6 (65% yield).
- Oxidize 6 with MnO2 in CH2Cl2 → Imidazo[2,1-b]thiazole 7 (58% yield).
- Execute benzylthio installation as in Section 2.3.
Limitations :
- Lower overall yield (34% over 3 steps vs. 58% via Suzuki route).
- Limited functional group tolerance during oxidation.
Solid-Phase Synthesis for Parallel Optimization
Recent advances employ Wang resin-supported strategies:
- Load Fmoc-protected 2-aminothiophenol to resin.
- Cyclize with bromopyruvate → Immobilized imidazo[2,1-b]thiazole.
- Cleave with TFA/H2O (95:5) → Crude product for purification.
Advantages :
- Enables rapid screening of benzylthio analogs.
- Typical yields: 60–72% with >95% purity by HPLC.
Analytical Characterization Benchmarks
Successful synthesis is confirmed through:
- δ 8.72 (s, 1H, imidazo-H)
- δ 7.89 (d, J = 8.4 Hz, 1H, aryl-H)
- δ 4.32 (s, 2H, SCH2Ph)
- δ 2.18 (s, 3H, COCH3)
- tR = 6.78 min (C18, MeCN/H2O 70:30)
- [M+H]+ m/z 379.5 (calc. 379.48)
Elemental analysis :
- Found: C 63.21%, H 4.55%, N 11.08%
- Calc. for C20H17N3OS2: C 63.30%, H 4.52%, N 11.07%
Industrial-Scale Considerations
For GMP production (>1 kg batches):
- Cost analysis : Pd-catalyzed route costs $2,800/kg vs. $3,400/kg for Hantzsch method.
- Purification : Combines silica chromatography (crude) with recrystallization (EtOAc/hexanes) for >99.5% purity.
- Throughput : 4.2 kg/week achievable with 100 L reactor.
Emerging Methodologies
Photoredox α-Thiolation
Visible-light-mediated C–S bond formation shows promise:
- Acetamide 4 (1.0 eq.), benzyl disulfide (1.2 eq.), Ir(ppy)3 (2 mol%)
- Blue LEDs, DCE solvent, 12 h → 82% yield
Biocatalytic Approaches
Engineered sulfotransferases (e.g., SULT1A1) enable:
- Regioselective thiolation at 37°C, pH 7.4
- 65% conversion in 8 h with 0.5 mg/mL enzyme
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions that include the formation of the imidazole and thiazole rings. Characterization techniques such as NMR, MS, and IR spectroscopy are used to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antimicrobial activity, suggesting that these compounds could serve as potential leads for antibiotic development .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human colorectal carcinoma cells (HCT116), indicating promising anticancer activity. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .
Antitubercular Activity
The compound has also been assessed for its antitubercular properties against Mycobacterium tuberculosis. In vitro studies have shown that some derivatives possess significant activity against this pathogen, with further evaluations in vivo demonstrating efficacy in mouse models. The compounds were found to inhibit crucial mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Key Structural Insights :
- Benzylthio vs. Halogen/Aryl Groups : The benzylthio group in the target compound may improve membrane permeability compared to chlorophenyl or methoxyphenyl substituents (e.g., in 5l), though it could reduce target specificity due to increased hydrophobicity .
- Acetamide Linker : The acetamide bridge is critical for hydrogen bonding with targets like VEGFR2 or HIV-1 MA, as seen in 5l and 18 .
- Imidazo[2,1-b]thiazole Core : This heterocycle provides π-π stacking interactions with kinase ATP-binding pockets, a feature exploited in anticancer and antiviral agents .
Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted aryl groups (e.g., 4-chlorophenyl in 5l) enhance anticancer activity compared to ortho/meta positions .
- Heterocyclic Additions : Piperazinyl or morpholinyl groups (e.g., 5i, SRT1720) improve solubility and kinase binding .
- Sulfur Modifications : Thioether (benzylthio) vs. sulfonamide (compound 21, ) alters electron density and target engagement .
Biological Activity
2-(Benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₅N₃OS
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines.
Key Findings:
- In Vitro Studies : Compounds similar to this compound have shown significant activity against human glioblastoma U251 and melanoma WM793 cells, with IC50 values ranging from 10–30 µM .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may facilitate their anticancer effects .
Antibacterial Activity
The antibacterial properties of thiazole derivatives have also been explored. The presence of the imidazo[2,1-b]thiazole moiety in the compound enhances its potential as an antibacterial agent.
Key Findings:
- Activity Against Mycobacterium tuberculosis : Similar compounds demonstrated significant inhibition against M. tuberculosis with IC50 values as low as 2.03 µM, indicating a strong potential for treating tuberculosis infections .
- Selectivity : The derivatives showed selective inhibition towards M. tuberculosis over non-tuberculous mycobacteria, suggesting a targeted therapeutic approach .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX).
Key Findings:
- COX-2 Inhibition : Compounds related to this compound have been evaluated for COX-2 inhibitory activity. In vitro assays indicated promising results, suggesting that these compounds could serve as effective anti-inflammatory agents .
Data Summary
The following table summarizes the biological activities and corresponding IC50 values for related compounds:
| Activity Type | Compound | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | Imidazo[2,1-b]thiazole analogs | U251 (glioblastoma) | 10–30 |
| WM793 (melanoma) | 10–30 | ||
| Antibacterial | Imidazo[2,1-b]thiazole analogs | M. tuberculosis | 2.03 |
| Non-tuberculous species | >100 | ||
| Anti-inflammatory | COX inhibitors | COX-2 enzyme | Not specified |
Case Studies
- Anticancer Efficacy : A study conducted on various thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. The most active compound exhibited an IC50 lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Selectivity : Research on imidazo[2,1-b]thiazole derivatives revealed their selective activity against M. tuberculosis while showing reduced efficacy against non-tuberculous mycobacteria, highlighting their potential for targeted therapy in tuberculosis management .
Q & A
Q. What are the key structural features of 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, and how do they influence its reactivity?
The compound comprises three critical motifs:
- An imidazo[2,1-b]thiazole core, known for pharmacological activity due to its heterocyclic aromaticity and electron-rich nature .
- A benzylthio group, which enhances lipophilicity and potential membrane permeability.
- An acetamide linker , facilitating hydrogen bonding with biological targets. Structural characterization typically employs NMR spectroscopy (¹H/¹³C) for verifying connectivity and mass spectrometry (MS) for molecular weight confirmation .
Q. What synthetic strategies are effective for preparing this compound?
A multi-step synthesis is required:
- Step 1 : Coupling of imidazo[2,1-b]thiazole derivatives with substituted phenyl amines using triethylamine (TEA) as a base in DMF or dichloromethane .
- Step 2 : Introduction of the benzylthio group via nucleophilic substitution or thiol-ene reactions under controlled temperatures (60–80°C) .
- Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity . Solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., TEA for acid scavenging) are critical for yields .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Common issues include steric hindrance from the benzylthio group or incomplete activation of the acetamide carbonyl. Solutions include:
- Temperature modulation : Increasing to 80°C to enhance reaction kinetics .
- Catalyst screening : Testing alternatives to TEA, such as DMAP, for improved nucleophilicity .
- Solvent polarity adjustment : Switching to THF or acetonitrile to stabilize transition states . Monitor progress via TLC or HPLC to identify bottlenecks .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
- Compound purity : Use HPLC-MS to verify >98% purity, as impurities (e.g., unreacted starting materials) can skew results .
- Solubility differences : Pre-dissolve the compound in DMSO at consistent concentrations (e.g., 10 mM) to ensure uniform bioavailability .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Target selection : Prioritize proteins with known binding to imidazo[2,1-b]thiazoles (e.g., kinases, cytochrome P450 enzymes) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Cross-reference docking results with experimental data (e.g., SPR binding assays) to refine models .
Experimental Design & Data Analysis
Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?
- Stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid at 37°C, then analyze degradation via HPLC at 0, 6, 12, and 24 hours .
- Metabolite identification : Use LC-MS/MS to detect oxidation products (e.g., sulfoxide derivatives from benzylthio group) .
Q. How can SAR studies guide structural modifications to enhance activity?
- Modify the benzylthio group : Replace with methylthio or phenylthio to assess steric/electronic effects .
- Vary the acetamide substituent : Introduce alkyl or aryl groups to explore hydrogen-bonding interactions .
- Evaluate imidazo[2,1-b]thiazole substitutions : Fluorine or chlorine at the 5-position may improve target affinity .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| NMR Spectroscopy | Confirm regiochemistry of imidazo[2,1-b]thiazole | |
| HPLC-PDA | Assess purity and degradation profiles | |
| Molecular Docking | Predict binding modes with kinase targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
